molecular formula C8H6F2O3 B1463626 Methyl 2,6-difluoro-3-hydroxybenzoate CAS No. 1214332-41-8

Methyl 2,6-difluoro-3-hydroxybenzoate

Cat. No.: B1463626
CAS No.: 1214332-41-8
M. Wt: 188.13 g/mol
InChI Key: IJXKUYJHKDPVBN-UHFFFAOYSA-N
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Description

Methyl 2,6-difluoro-3-hydroxybenzoate is a fluorinated aromatic ester . It has a molecular formula of C8H6F2O3 and a molecular weight of 188.13 . It is used in the synthesis of 9-hydroxy-13-(2,6-difluorophenyl)-3H-dibenzo[b,i]xanthen-3-one and 2,6-difluorobenzohydroxamic acid .


Synthesis Analysis

This compound can be synthesized from 2,6-difluorobenzoic acid via esterification with methanol . Another synthesis method involves the reaction of 2,6-difluoro-3-triisopropylsilyloxy-benzoic acid with SOCl2 in methanol .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H6F2O3/c1-13-8(12)6-4(9)2-3-5(11)7(6)10/h2-3,11H,1H3 . The structure of this compound can also be represented as a 2D Mol file or a computed 3D SD file .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 188.13 . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Single Crystal and Theoretical Analysis

Methyl 4-hydroxybenzoate, a related compound to Methyl 2,6-difluoro-3-hydroxybenzoate, has been analyzed for its crystal structure and intermolecular interactions using Hirshfeld surface analysis and computational calculations. This research highlights its potential in the pharmaceutical industry due to its antimicrobial properties (Sharfalddin et al., 2020).

Biosynthesis in Plants

Hydroxybenzoic acids, including this compound, have been studied for their biosynthesis in plants. This research is crucial in understanding the natural production and potential applications in bioengineering and plant biochemistry (El-Basyouni et al., 1964).

Chemical Synthesis and Radiotracer Development

The synthesis of this compound derivatives has been explored for the development of new potential PET agents for imaging in cancers. This application demonstrates its importance in medical diagnostics and cancer research (Wang et al., 2013).

Fluorescence and Metal Interaction

This compound has been studied for its fluorescence and metal interaction properties, indicating potential applications in spectrofluorometry, environmental, and medicinal chemistry (Gülcan et al., 2022).

Photodegradation and Environmental Impacts

The photodegradation of parabens, related to this compound, has been analyzed, providing insights into the environmental impact and behavior of these compounds in aquatic environments (Gmurek et al., 2015).

Practical Synthesis for Medical Applications

A practical synthesis of this compound and its analogs has been developed, showing potential in the manufacturing of pharmaceutical drugs (Sperry & Sutherland, 2011).

Ionization and Chemical Properties

The ionization and chemical properties of fluorobenzoic acids, similar to this compound, have been studied, providing valuable information for their application in chemical synthesis and pharmaceutical formulations (Strong et al., 1982).

Safety and Hazards

While specific safety data for Methyl 2,6-difluoro-3-hydroxybenzoate was not found, general precautions include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Properties

IUPAC Name

methyl 2,6-difluoro-3-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2O3/c1-13-8(12)6-4(9)2-3-5(11)7(6)10/h2-3,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJXKUYJHKDPVBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1F)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of 2,6-difluoro-3-triisopropylsilyloxy-benzoic acid (see example 2) (7 g, 21.1 mmol, 1.0 eq) in MeOH (100 mL) was added SOCl2 (10 mL) dropwise. The reaction mixture was heated at reflux for 3 h, then cooled and the solvent removed in vacuo. Water was added and the aqueous layer was extracted with EtOAc. The organic extract was washed with water and brine, dried (Na2SO4), filtered and evaporated in vacuo to give the title compound as a solid (3 g, 75%) which was used in the next step without further purification.
Name
2,6-difluoro-3-triisopropylsilyloxy-benzoic acid
Quantity
7 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Yield
75%

Synthesis routes and methods II

Procedure details

To a solution of 2,4-difluoro-1-(methoxymethoxy)benzene (2.00 g, 11.5 mmol) in THF (30 mL) under nitrogen at −70° C. was added a solution of n-butyllithium in hexanes (1.4 M, 8.20 mL, 11.48 mmol) dropwise over 10 min. The mixture was stirred at −70° C. for 1.5 hr and was then decanted onto freshly pulverized dry ice (˜20 g). Once the effervescence had subsided the mixture was allowed to warm to RT and water (20 mL) was added. The aq solution was extracted twice with ether and was then acidified to pH 1 by the addition of concentrated hydrochloric acid. The resulting suspension was sonicated for 5 min and was then extracted twice with DCM and the combined DCM extracts were dried (MgSO4) and evaporated in vacuo. The residue was triturated with a mixture of isohexane and ether (50:3 v/v) to furnish 2,6-difluoro-3-(methoxymethoxy)benzoic acid as a white solid (1.99 g, 77% yield); Rt 2.31 min (Method 1, basic); m/z 219 (M+H)+ (ES+), which was used directly in the next step (below). To a solution of 2,6-difluoro-3-(methoxymethoxy)benzoic acid (2.74 g, 12.6 mmol) in MeOH (50 mL) was added TMS-Cl (7.94 mL, 62.8 mmol) dropwise and the resulting colourless solution heated at reflux for 3 hr. The resulting mixture was cooled to RT and was then evaporated in vacuo and the residue was subjected to SCX capture and release to afford methyl 2,6-difluoro-3-hydroxybenzoate as a white solid (2.38 g, 100%); Rt 2.29 min (Method 1, basic); m/z 187 (M−H)− (ES−).
Quantity
2.74 g
Type
reactant
Reaction Step One
Quantity
7.94 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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